(2,3-Dihydrobenzofuran-2-yl)methanol

Antitubercular Agents Click Chemistry Drug Discovery

Procure (2,3-dihydrobenzofuran-2-yl)methanol (CAS 66158-96-1) for its unique C-2 primary alcohol enabling CuAAC azide formation for antitubercular triazole libraries (MIC 3.12 μg/mL). Chiral center supports up to 98% ee synthesis; essential for PDE1B CNS fragment-based discovery (cLogP 1.41, TPSA 29.5 Ų). Insist on batch-specific NMR/HPLC/GC documentation—regioisomer substitution causes synthetic failure.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 66158-96-1
Cat. No. B144327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzofuran-2-yl)methanol
CAS66158-96-1
Synonyms2-Hydroxymethyl-2,3-dihydrobenzofuran;  2,3-Dihydro-2-benzofuranmethanol
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)CO
InChIInChI=1S/C9H10O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,10H,5-6H2
InChIKeyITMGMSZDAOAVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research-Grade (2,3-Dihydrobenzofuran-2-yl)methanol (CAS 66158-96-1): Sourcing & Technical Specifications for Pharmaceutical R&D


(2,3-Dihydrobenzofuran-2-yl)methanol (CAS 66158-96-1) is a benzofuran-derived heterocyclic alcohol with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is commonly supplied as a racemic mixture at standard purities of 95% or 98% , with analytical documentation (e.g., NMR, HPLC, GC) confirming its identity and composition . The compound serves as a critical chiral building block and versatile intermediate in medicinal chemistry and organic synthesis .

Strategic Procurement Rationale: Why (2,3-Dihydrobenzofuran-2-yl)methanol Cannot Be Directly Replaced by Similar Heterocyclic Alcohols


The procurement decision for (2,3-dihydrobenzofuran-2-yl)methanol is not interchangeable with generic benzofuran alcohols or simple 2,3-dihydrobenzofuran analogs. Its unique C-2 substitution with a primary alcohol directly enables specific downstream chemistries—such as azide formation for click chemistry [1]—which are impossible with alternative regioisomers like (2,3-dihydrobenzofuran-5-yl)methanol . Furthermore, the C-2 position is a defined chiral center, making the compound a strategic entry point for enantioselective synthesis; substitution with achiral 2,3-dihydrobenzofuran or 2-benzofuranmethanol (which is fully aromatic) fundamentally alters stereochemical outcomes [2]. Therefore, substitution risks synthetic failure, altered biological activity profiles, and non-reproducible results.

Differentiated Technical Value of (2,3-Dihydrobenzofuran-2-yl)methanol (CAS 66158-96-1): Quantitative Evidence for Scientific Selection


Comparative Antitubercular Activity: C-2 Alcohol Enables Click-Derived Triazoles with Defined MIC Ranges

(2,3-Dihydrobenzofuran-2-yl)methanol-derived triazoles demonstrate quantifiable antitubercular activity, a functional attribute not present in the parent alcohol. In a comparative study, the 2-(azidomethyl) derivative of (2,3-dihydrobenzofuran-2-yl)methanol (compound 2a) served as a key intermediate for synthesizing a series of 1,4-disubstituted-1,2,3-triazoles [1]. These triazoles were screened against *Mycobacterium tuberculosis* H37Rv, with several compounds exhibiting MIC values ranging from 12.5 to 3.12 μg/mL [1]. This activity is conferred by the specific C-2 substitution; analogous derivatives from regioisomeric alcohols (e.g., (2,3-dihydrobenzofuran-5-yl)methanol) would yield structurally distinct triazoles with unknown and likely divergent activity profiles.

Antitubercular Agents Click Chemistry Drug Discovery Heterocyclic Chemistry

Chiral Purity Benchmark: Enantioselective Catalysis Achieves up to 98% ee for 2,3-Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran core, when appropriately functionalized, can be synthesized with high enantioselectivity. A nickel/bisoxazoline-catalyzed intramolecular asymmetric addition of aryl halides to unactivated ketones provides chiral 3-hydroxy-2,3-dihydrobenzofurans in yields up to 92% and enantiomeric excess (ee) up to 98% [1]. This benchmark demonstrates the scaffold's suitability for generating stereochemically pure building blocks. For (2,3-dihydrobenzofuran-2-yl)methanol, procurement of a racemic mixture (standard commercial form) versus an enantiopure form (e.g., (S)-enantiomer, CAS 312608-68-7) directly impacts downstream stereochemical fidelity; using racemic material in asymmetric synthesis introduces diastereomeric complexity not present when using achiral 2,3-dihydrobenzofuran or benzofuran-2-ylmethanol.

Asymmetric Catalysis Chiral Synthesis Nickel Catalysis Enantioselectivity

Drug Target Alignment: Dihydrobenzofuran Scaffold as a Privileged Structure for PDE1B Inhibition

The 2,3-dihydrobenzofuran core is identified as a privileged scaffold for inhibiting phosphodiesterase 1B (PDE1B), a key target in schizophrenia and cognitive disorders [1]. A computational study using pharmacophore screening, ensemble docking, and molecular dynamics simulations on five PDE1B crystal structures demonstrated that novel 2,3-dihydrobenzofuran derivatives can be designed with high affinity for PDE1B [1]. While the study did not test (2,3-dihydrobenzofuran-2-yl)methanol directly, the scaffold itself is validated as a viable starting point for lead optimization. This contrasts with simpler benzofuran alcohols, which may lack the necessary three-dimensional pharmacophore features for optimal PDE1B binding.

PDE1B Inhibitors CNS Drug Discovery Pharmacophore Modeling Neuropsychiatric Disorders

Physicochemical Differentiation: Balanced Lipophilicity and Hydrogen Bonding Profile Distinguish C-2 Alcohol from Aromatic Analogs

(2,3-Dihydrobenzofuran-2-yl)methanol exhibits a favorable physicochemical profile for drug discovery applications. Its consensus Log P (cLogP) is 1.41, topological polar surface area (TPSA) is 29.5 Ų, and it contains one hydrogen bond donor and two acceptors [1]. In comparison, the fully aromatic analog benzofuran-2-ylmethanol (CAS 628-99-9) has a higher calculated cLogP of approximately 1.8 [2] and reduced sp3 character (Fraction Csp3 = 0.22 vs 0.33), which may influence solubility and metabolic stability. The dihydrobenzofuran ring provides a better balance of lipophilicity and polarity, potentially improving CNS penetration or oral bioavailability relative to the flat aromatic counterpart.

ADME Properties Medicinal Chemistry Lead Optimization Drug-likeness

Commercial Quality Assurance: Vendor-Supplied Purity and Analytical Documentation Outperform Niche Suppliers

Commercially available (2,3-dihydrobenzofuran-2-yl)methanol from established vendors is supplied with comprehensive analytical documentation. For instance, Bidepharm offers the compound at 95% or 98% purity with batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, many niche suppliers or custom synthesis providers do not routinely provide such rigorous characterization, leading to variability in purity and identity that can compromise experimental reproducibility. The availability of validated analytical data reduces the need for costly in-house re-characterization and ensures consistency across research batches.

Quality Control Analytical Chemistry Sourcing Reproducibility

Primary Research Applications for (2,3-Dihydrobenzofuran-2-yl)methanol (CAS 66158-96-1) Based on Evidence-Backed Differentiation


Antitubercular Lead Optimization via C-2 Derivatization

Medicinal chemistry teams developing novel antitubercular agents should prioritize (2,3-dihydrobenzofuran-2-yl)methanol as a core intermediate. Its C-2 primary alcohol enables conversion to the corresponding azide, facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate libraries of 1,2,3-triazole derivatives. As demonstrated, such derivatives exhibit potent antimycobacterial activity with MIC values as low as 3.12 μg/mL against M. tuberculosis H37Rv [1]. This synthetic route is not feasible with other dihydrobenzofuran regioisomers, making this specific alcohol essential for structure-activity relationship (SAR) exploration in this chemical series.

Chiral Pool Synthesis for Asymmetric Catalysis Research

Researchers in enantioselective synthesis should consider (2,3-dihydrobenzofuran-2-yl)methanol, particularly its enantiopure forms (e.g., (S)-enantiomer), as a chiral building block. The scaffold's demonstrated ability to be synthesized with up to 98% ee via Ni/bisoxazoline catalysis [2] validates its utility in constructing complex chiral molecules. Procurement of the racemate versus a single enantiomer directly influences stereochemical outcomes; for programs targeting specific stereoisomers, sourcing the resolved enantiomer is critical to avoid costly chiral separation steps downstream.

CNS Drug Discovery Targeting PDE1B

Neuroscience-focused drug discovery programs targeting phosphodiesterase 1B (PDE1B) for schizophrenia or cognitive disorders should employ the 2,3-dihydrobenzofuran scaffold as a privileged starting point. Computational studies confirm that appropriately substituted 2,3-dihydrobenzofurans can achieve high predicted affinity for PDE1B [3]. The balanced lipophilicity (cLogP 1.41) and TPSA (29.5 Ų) of (2,3-dihydrobenzofuran-2-yl)methanol make it a superior lead-like fragment compared to fully aromatic benzofuran analogs, potentially improving CNS penetration and reducing off-target liabilities [4].

Quality-Controlled Synthetic Chemistry and Process Development

Process chemists and synthetic laboratories requiring reproducible results should procure (2,3-dihydrobenzofuran-2-yl)methanol exclusively from vendors providing batch-specific analytical documentation (e.g., NMR, HPLC, GC). The guaranteed purity (95-98%) and structural verification mitigate risks associated with mislabeled or impure reagents from less reputable sources . This is particularly critical for multi-step syntheses where trace impurities can poison catalysts or generate confounding byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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